2-(5-(benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-methoxy-5-phenylmethoxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-16-9-15-14(13(10-19-15)7-18(20)21)8-17(16)23-11-12-5-3-2-4-6-12/h2-6,8-10,19H,7,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKSAJOYQSQHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC=C2CC(=O)O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler Indole Synthesis
The Bischler method, as demonstrated in EP2118058B9, employs 2-bromo-4'-benzyloxypropiophenone and p-benzyloxyaniline hydrochloride in DMF to form 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole. Adapting this for the target compound:
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Replace 4-benzyloxyaniline with 5-methoxy-6-hydroxyaniline to pre-install methoxy and hydroxyl groups.
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Bromoketone intermediates (e.g., 2-bromo-5-benzyloxy-6-methoxypropiophenone) enable regioselective indole formation.
Reaction Conditions :
Fischer Indole Synthesis
Fischer cyclization of phenylhydrazines with ketones offers an alternative route. For example, 5-benzyloxy-6-methoxyphenylhydrazine and levulinic acid yield the indole scaffold with inherent acetic acid functionality.
Key Parameters :
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Acid catalyst: HCl or polyphosphoric acid
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Solvent: Ethanol/water mixture
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Temperature: 80–100°C
Substituent Introduction: Protective Group Strategies
Benzyloxy Group Installation
Benzylation of phenolic -OH groups is achieved using benzyl bromide under basic conditions:
Methoxy Group Introduction
Methylation employs methyl iodide or dimethyl sulfate:
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Conditions :
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K₂CO₃ or Ag₂O as base.
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Solvent: Acetone or DMF.
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Temperature: 50–70°C.
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Acetic Acid Side-Chain Incorporation
Michael Addition to Indole-3-carbaldehyde
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Step 1 : Oxidation of 3-methylindole to 3-carbaldehyde using MnO₂.
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Step 2 : Michael addition of malonic acid derivatives.
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Step 3 : Decarboxylation to yield acetic acid.
Catalyst : Piperidine or DMAP.
Solvent : THF or DCM.
Direct Alkylation at Position 3
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Reagents : Ethyl bromoacetate, followed by saponification.
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Conditions :
Integrated Synthetic Routes
Route A: Sequential Protection-Cyclization-Alkylation
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Starting material : 5,6-Dihydroxyindole.
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Protection :
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Cyclization : Bischler synthesis with bromoketone.
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Alkylation : Ethyl bromoacetate/NaH/THF.
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Saponification : NaOH/EtOH/H₂O.
Total Yield : 52–65%.
Route B: Late-Stage Functionalization
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Indole formation : Fischer cyclization of pre-functionalized phenylhydrazine.
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Benzylation/Methylation : Post-cyclization etherification.
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Side-chain addition : Michael reaction with diethyl malonate.
Advantages : Fewer protection steps.
Disadvantages : Lower regioselectivity (yield: 40–55%).
Comparative Analysis of Methodologies
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield | 52–65% | 40–55% |
| Key Advantage | High purity | Fewer steps |
| Major Limitation | Costly reagents | Lower yield |
Route A is preferred for gram-scale synthesis due to intermediate isolation (e.g., crystalline N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone), ensuring purity >98%. Route B suits rapid milligram-scale access but requires chromatography for purification.
Solvent and Catalyst Optimization
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Cyclization Efficiency :
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Catalytic Systems :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(5-(Benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxyacetic acid derivatives, while reduction can produce simpler indole derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential therapeutic applications, particularly in the following areas:
- Anti-inflammatory Activity : Research indicates that compounds in the indole family, including 2-(5-(benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid, may exhibit significant anti-inflammatory properties. Studies have shown that modifications to the indole structure can enhance its efficacy in reducing inflammation markers in various biological models.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its structural characteristics allow it to interact with specific cellular pathways involved in tumor growth and metastasis.
- Neuroprotective Effects : There is emerging evidence that compounds similar to 2-(5-(benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid can protect neuronal cells from oxidative stress, making them candidates for further exploration in neurodegenerative disease research.
Organic Synthesis
In synthetic organic chemistry, 2-(5-(benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid serves as an important building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:
- Esterification : The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
- Amidation : The compound can undergo amidation reactions to produce amides, which are significant in drug development and materials science.
Biological Interaction Studies
Understanding the interactions of 2-(5-(benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid with biological systems is crucial for elucidating its pharmacological potential. Key areas of focus include:
- Binding Affinities : Research has aimed at determining how well this compound binds to various receptors and enzymes, which is essential for predicting its therapeutic effects and safety profile.
- Mechanisms of Action : Studies are ongoing to explore how this compound modulates specific biological pathways, particularly those related to inflammation and cancer progression.
Mechanism of Action
The mechanism of action of 2-(5-(benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 2-(5-(benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid and related indole-acetic acid derivatives are summarized below. Key comparisons focus on substituent positions, molecular properties, and reported bioactivities.
Table 1: Structural and Pharmacological Comparison of Indole-Acetic Acid Derivatives
Key Comparisons:
Substituent Effects on Bioactivity :
- The benzyloxy-methoxy combination in the target compound increases steric bulk and lipophilicity compared to simpler derivatives like 2-(6-methyl-1H-indol-3-yl)acetic acid . This may improve membrane permeability but reduce solubility.
- Compound 20 (1-acetic acid substitution) demonstrates strong MAO-B inhibition, suggesting that substituent position (1 vs. 3) critically affects target engagement. The target compound’s 3-acetic acid group may favor interactions with enzymes like PPARγ/δ, as seen in related indole derivatives .
Chloro and benzoyl groups in 2-(2-benzoyl-6-chloro-1H-indol-3-yl)acetic acid introduce both steric hindrance and electrophilic regions, which may improve selectivity for hydrophobic enzyme pockets .
Pharmacological Potential: The target compound’s dual substitution (benzyloxy and methoxy) is unique among the analogs. Similar compounds with single substitutions (e.g., 5-methoxy or 5-benzyloxy) show activity in neurodegenerative models, suggesting synergistic effects in the target molecule . Sodium or potassium salts of indole-acetic acids (e.g., Sodium 2-(1H-indol-3-yl)acetate) exhibit improved solubility, highlighting formulation strategies for the target compound .
Research Findings and Implications
- The target compound’s 3-acetic acid group may similarly engage with MAO-B or cholinesterases, warranting enzymatic assays.
- Metabolic Targets : PPARγ/δ agonists like 2-(4-(3-(6-benzoyl-1-propylnaphthalen-2-yloxy)propoxy)-1H-indol-1-yl)acetic acid suggest that the target compound’s substitutions could align with dual PPAR modulation, relevant for diabetes and obesity.
- Safety Profiles: Derivatives such as 2-(6-methyl-1H-indol-3-yl)acetic acid are classified as non-hazardous in R&D settings, implying that the target compound’s safety may depend on metabolic stability of its benzyloxy group .
Biological Activity
2-(5-(benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid, with the molecular formula C18H17NO4 and CAS number 1048350-30-6, is an indole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes an indole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
- Molecular Weight : 311.34 g/mol
- Purity : 97%
- IUPAC Name : 2-(5-(benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid
- SMILES Notation : COC1=C(OCC2=CC=CC=C2)C=C2C(CC(=O)O)=CNC2=C1
Biological Activity Overview
The biological activities of 2-(5-(benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid have been evaluated in various studies, highlighting its potential as an anticancer agent and enzyme inhibitor.
Anticancer Activity
Recent studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 2.43 - 7.84 | Induces apoptosis and inhibits microtubule assembly |
| HepG2 | 4.98 - 14.65 | Induces apoptosis and cell cycle arrest in G2/M phase |
In vitro studies show that at concentrations as low as 1 μM, the compound can induce morphological changes associated with apoptosis and enhance caspase-3 activity by approximately 1.33 to 1.57 times at higher concentrations (10 μM) .
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit key enzymes involved in cancer progression and other diseases. For instance, it has shown promise in inhibiting monoamine oxidases (MAOs), which are critical in regulating neurotransmitter levels and have implications in neurodegenerative diseases:
| Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|
| MAO A | Reversible | 5 - 10 |
| MAO B | Reversible | <100 |
These findings suggest that the compound may have dual roles in both cancer therapy and neuroprotection by modulating neurotransmitter levels .
Case Studies
A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various indole derivatives, including 2-(5-(benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid. The research highlighted its potential as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation .
Another study focused on the structure-activity relationship (SAR) of indole derivatives demonstrated that modifications to the indole scaffold could enhance anticancer efficacy while reducing toxicity to non-cancerous cells .
Q & A
Q. What are the established synthetic routes for 2-(5-(benzyloxy)-6-methoxy-1H-indol-3-yl)acetic acid, and what key reagents are involved?
The synthesis typically involves multi-step functionalization of indole precursors. A common approach includes:
- Step 1: Protection of hydroxyl groups on the indole core using benzyl groups (e.g., benzyl bromide under basic conditions) to achieve 5-benzyloxy substitution.
- Step 2: Methoxylation at the 6-position via alkylation or demethylation-protection strategies.
- Step 3: Introduction of the acetic acid moiety at the 3-position using glyoxylic acid derivatives or alkylation with bromoacetic acid.
Key reagents include acetic acid as a solvent/catalyst in cyclocondensation reactions and sodium acetate for pH control during coupling steps .
Q. How is the structural integrity of this compound validated in experimental settings?
Structural characterization relies on:
- X-ray crystallography for unambiguous confirmation of substitution patterns and stereochemistry, as demonstrated for analogous indole derivatives .
- Spectroscopic techniques :
- NMR : H and C NMR to verify benzyloxy (δ ~5.0 ppm for -OCHPh) and methoxy (δ ~3.8 ppm) groups.
- HPLC-MS : To confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 368.1).
Safety data sheets (SDS) from suppliers like Kishida Chemical also provide reference spectra for cross-validation .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while minimizing side reactions?
Yield optimization strategies include:
- Temperature control : Refluxing in acetic acid at 110–120°C to accelerate cyclization while avoiding decomposition .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C for deprotection steps) or enzyme-mediated reactions for stereoselective coupling .
- Purification : Gradient column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures to remove byproducts like unsubstituted indoles .
Q. What structure-activity relationships (SAR) have been elucidated for this compound in biological studies?
SAR studies highlight:
- Benzyloxy group : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- Methoxy group at C6 : Critical for anti-inflammatory activity, as removal reduces COX-2 inhibition by >50% .
- Acetic acid side chain : Conversion to amides (e.g., 2-(indol-3-yl)acetamide) modulates selectivity toward serotonin receptor subtypes .
Contradictions in activity data (e.g., variable IC values in cancer cell lines) may arise from assay-specific conditions, necessitating dose-response validation .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological considerations include:
- Standardized assays : Use of ATP-based viability assays (e.g., CellTiter-Glo®) to minimize variability in cytotoxicity studies.
- Metabolic stability testing : Liver microsome assays to account for rapid degradation in certain cell lines .
- Control compounds : Benchmarking against known indole derivatives (e.g., 5-methoxyindole-3-acetic acid) to contextualize activity .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?
Challenges and solutions:
- Matrix interference : Use of LC-MS/MS with MRM (multiple reaction monitoring) for selective detection in biological fluids .
- Degradation during storage : Stabilization with antioxidants (e.g., 0.1% BHT) at −80°C, as recommended in SDS guidelines .
- Isomer separation : Chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomeric impurities from synthetic steps .
Methodological Best Practices
- Safety : Follow SDS protocols for handling indole derivatives, including PPE (gloves, goggles) and ventilation due to respiratory sensitization risks .
- Data reproducibility : Document reaction parameters (e.g., molar ratios, reflux times) meticulously, as minor deviations significantly impact outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
